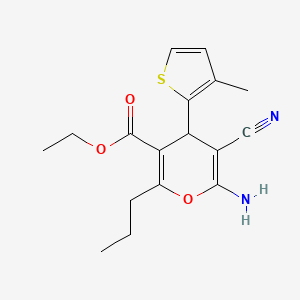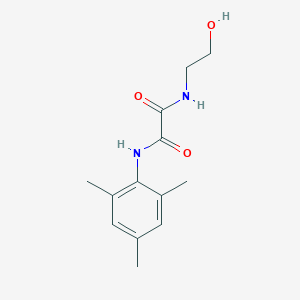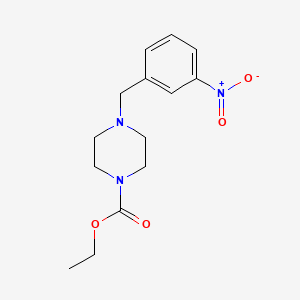
ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a pyran-based molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is not fully understood, but it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has been suggested that the cyano group in ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 interacts with the cell membrane, causing damage and ultimately leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have low toxicity in vitro, indicating its potential as a safe and effective antimicrobial agent. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of bacterial and fungal infections. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.
Zukünftige Richtungen
1. Further studies are needed to elucidate the exact mechanism of action of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
2. The development of more soluble and bioavailable analogs of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 may improve its therapeutic potential.
3. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as an anti-inflammatory agent should be further explored.
4. In vivo studies are needed to evaluate the efficacy and safety of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a therapeutic agent.
5. The potential of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 as a lead ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate for the development of new antimicrobial agents should be investigated.
In conclusion, ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 has shown promising results in various studies, particularly in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and anti-inflammatory properties make it a potential candidate for the treatment of bacterial and fungal infections and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety as a therapeutic agent.
Synthesemethoden
The synthesis of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with ethyl cyanoacetate, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The final step involves the addition of an amino group to the pyran ring, resulting in the formation of ethyl 6-amino-5-cyano-4-(3-methyl-2-thienyl)-2-propyl-4H-pyran-3-carboxylate 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has also demonstrated potent antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-6-12-14(17(20)21-5-2)13(11(9-18)16(19)22-12)15-10(3)7-8-23-15/h7-8,13H,4-6,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJCRAUQPOIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C=CS2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3-methylthiophen-2-yl)-2-propyl-4H-pyran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)

![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)
![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)


![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)
![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)